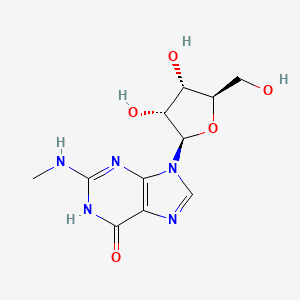

2-Methylguanosine

Beschreibung

Overview of RNA Modifications and the Epitranscriptome

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. However, this is not the complete picture. The discovery of the "epitranscriptome" has revealed a complex layer of regulation that occurs at the RNA level. This refers to the array of biochemical modifications to RNA molecules that occur after transcription. nih.gov

Significance of Post-Transcriptional RNA Modifications in Gene Expression Regulation

Post-transcriptional RNA modifications are crucial for fine-tuning gene expression. fiveable.me These chemical alterations to ribonucleic acid (RNA) molecules occur after they have been transcribed from DNA and before they are translated into proteins. These modifications can influence every aspect of an RNA molecule's life, including its structure, stability, localization, and function. fiveable.menih.gov By altering these properties, cells can rapidly respond to changing conditions and regulate the production of proteins with great precision. fiveable.me

The addition of a 5' cap and a 3' poly(A) tail to messenger RNA (mRNA) are well-known examples of post-transcriptional modifications that protect the mRNA from degradation and enhance its translation. fiveable.menih.gov Other modifications, such as methylation, can affect mRNA splicing, nuclear export, and the efficiency of translation. frontiersin.org In essence, these modifications provide an additional layer of complexity to the regulation of gene expression, allowing for a more dynamic and nuanced control of cellular processes. nih.gov

Diversity of Modified Nucleosides in RNA

The four canonical bases—adenosine (B11128), guanosine (B1672433), cytidine, and uridine—are not the only components of RNA. nih.gov To date, over 170 different types of RNA modifications have been identified across all domains of life, showcasing a remarkable chemical diversity. nih.govtandfonline.combiorxiv.org This vast repertoire of modifications, collectively known as the epitranscriptome, greatly expands the functional capacity of RNA. caister.com

These modifications range from simple additions, like the methylation of a base or sugar, to more complex chemical rearrangements. oup.com They are found in virtually all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. nih.govoup.com While some modifications are widespread, others are specific to certain organisms or RNA types. The highest density and chemical variety of these modified nucleosides are found in tRNAs, where they are essential for the accuracy and efficiency of protein synthesis. nih.govd-nb.info

N2-Methylguanosine as a Specific RNA Modification

Among the multitude of known RNA modifications, Nthis compound (m²G) is a notable example. oup.com It is a post-transcriptional modification where a methyl group is added to the exocyclic amine at the second position (N2) of the guanine (B1146940) base. oup.com This seemingly simple alteration is found in eukaryotes and archaea and plays a significant role in RNA biology. researchgate.netnih.gov

The m²G modification is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), but has also been detected in messenger RNA (mRNA) and small nuclear RNA (snRNA). biorxiv.orgmedchemexpress.comfrontiersin.org Its presence can affect the structure and stability of the RNA molecule. medchemexpress.com For instance, the addition of the methyl group can alter the hydrogen bonding patterns of the guanine base and introduce steric hindrance, thereby influencing how the RNA folds and interacts with other molecules. medchemexpress.com

Historical Context of m²G Discovery and Characterization

The journey to understanding Nthis compound began with early investigations into the composition of RNA. Although m²G modifications have been known for several decades, a deeper understanding of their biological functions was limited for a long time due to a lack of knowledge about the enzymes that install them. nih.govfrontiersin.org

One of the early reports of m²G was its isolation and identification from the urine of normal human subjects in 1969. medchemexpress.com This finding suggested that m²G is a natural product of RNA metabolism in the human body. tandfonline.com Later, in 1978, the conformation of m²G as a modified nucleoside in tRNA was described, providing initial insights into its structural role. medchemexpress.com

A significant breakthrough came with the identification and characterization of the methyltransferase enzymes responsible for creating the m²G modification. nih.gov For example, research has identified Trm11 as the enzyme that catalyzes the formation of m²G at position 10 of some tRNAs in both yeast and archaea. nih.govnih.gov More recently, in human cells, the enzymes TRMT11 and THUMPD3 have been identified as the methyltransferases responsible for m²G formation at positions 10 and 6 of specific tRNAs, respectively. nih.gov Additionally, THUMPD2 was discovered to be the enzyme that creates an m²G modification in U6 snRNA, a core component of the spliceosome. nih.gov The identification of these "writer" enzymes has been crucial for elucidating the specific roles of m²G in various cellular processes. nih.gov

Scope and Research Objectives for Nthis compound in an Academic Context

Current and future research on Nthis compound is focused on several key areas, aiming to fully unravel its biological significance. A primary objective is to understand the precise functional roles of m²G in different RNA species and cellular contexts. researchgate.netnih.gov

Research has already shown that m²G is important for cell proliferation, protein translation, and pre-mRNA splicing. nih.gov For example, the absence of m²G in certain tRNAs has been demonstrated to impair protein synthesis. nih.gov In rRNA, m²G residues are located in functionally important sites like the decoding and peptidyltransferase centers, suggesting a role in the fine-tuning of ribosome function. oup.com

Another major research focus is the regulation of the m²G modification. This includes studying the "writer" enzymes (methyltransferases) that add the modification and the "eraser" enzymes (demethylases) that may remove it. Understanding how the activity of these enzymes is controlled is key to understanding how m²G levels are maintained in the cell.

Furthermore, there is growing interest in the potential of m²G as a biomarker for diseases. mtoz-biolabs.com Since modified nucleosides are released from the body in urine, changes in their levels could reflect disease states. oatext.com The development of sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for this line of research. biorxiv.orgfrontiersin.org

Finally, researchers are developing computational tools to predict m²G modification sites in RNA sequences. researchgate.netnih.gov These predictive models, combined with experimental validation, will help to identify new m²G sites and guide further functional studies. researchgate.netnih.gov

Enzymes Involved in Nthis compound Modification

| Enzyme | Function | Location in RNA | Organism/Cell Type |

| TRMT11 | Catalyzes m²G formation | Position 10 of specific tRNAs | Human (HCT116 colon cancer cells) |

| THUMPD3 | Catalyzes m²G formation | Position 6 of specific tRNAs | Human (HCT116 colon cancer cells) |

| THUMPD2 | Catalyzes m²G formation | U6 snRNA | Human (HCT116 colon cancer cells) |

| Trm11 | Catalyzes m²G formation | Position 10 of some tRNAs | Yeast, Archaea |

| aTrm11 | Catalyzes m²G and m²₂G formation | Position 10 of tRNA | Thermococcus kodakarensis (Archaea) |

| Trm1 | Incorporates m²G | mRNA | Saccharomyces cerevisiae (Yeast) |

| RsmC (YjjT) | Methylates G1207 | 16S rRNA | Bacteria |

| RlmG (YgjO) | Forms m²G1835 | 23S rRNA | Bacteria |

| RlmL (YcbY) | Forms m²G2445 | 23S rRNA | Bacteria |

| RsmD (YhhF) | Methylates G966 | 16S rRNA | Bacteria |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEHROROQDYRAW-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943960 | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-77-4 | |

| Record name | N2-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Distribution and Localization of N2 Methylguanosine

Presence of m²G Across Domains of Life

The distribution of m²G, while extensive, exhibits domain-specific patterns in its location within RNA molecules and its prevalence.

In eukaryotes, N2-methylguanosine is a conserved modification found in various RNA molecules. tandfonline.com It is particularly widespread in tRNA, occurring at several positions, most notably at positions 6, 10, and 26. tandfonline.comoup.com The modification at position 10 (m²G10) is catalyzed by the TRMT11 enzyme in yeast and likely its human homolog, TRMT11. oup.comnih.gov The modification at position 6 (m²G6), located in the rarely modified acceptor stem, is catalyzed by the THUMPD3-TRMT112 complex in humans. tandfonline.com Furthermore, m²G is found in the U6 small nuclear RNA (snRNA) of higher eukaryotes, highlighting its role beyond tRNA. frontiersin.orgfrontiersin.org

| RNA Type | Position | Organism/System | Reference |

|---|---|---|---|

| tRNA | 6 | Mammals (e.g., Humans, Bos taurus) | frontiersin.orgoup.com |

| tRNA | 10 | Yeast (S. cerevisiae), Humans | frontiersin.orgtandfonline.com |

| tRNA | 26 | Yeast, Humans (often a precursor to m²₂G) | frontiersin.orgfrontiersin.org |

| U6 snRNA | Not specified | Higher Eukaryotes | frontiersin.orgfrontiersin.org |

Nthis compound is ubiquitously found in archaea, primarily within tRNA and rRNA. frontiersin.orgfrontiersin.orgoup.com The modification at position 10 of tRNA (m²G10) is a hallmark feature in this domain, catalyzed by the Trm11 enzyme. oup.com In some hyperthermophilic archaea, such as Thermococcus kodakarensis, the presence of m²G10 is crucial for survival at high temperatures, likely by contributing to the structural integrity of tRNA. oup.com Unlike in eukaryotes, some archaeal Trm11 enzymes can catalyze both the formation of m²G10 and its subsequent methylation to N2,N2-dimethylguanosine (m²₂G10). oup.com The m²G modification is also found at position 6 in the tRNA of some archaeal species, including Methanocaldococcus jannaschii. frontiersin.orgbiorxiv.org

| Species | tRNA Position | Key Finding | Reference |

|---|---|---|---|

| Methanocaldococcus jannaschii | 6 | Presence of m²G6 in cytoplasmic tRNA. | frontiersin.org |

| Pyrococcus furiosus | 6, 10, 26 | Predicted modifications at multiple conserved sites. | biorxiv.org |

| Thermococcus kodakarensis | 10 | m²G10 modification is important for growth at high temperatures. | oup.com |

| Haloferax volcanii | 10 | Identification of m²G10 in tRNA. | oup.com |

In the bacterial domain, the presence of Nthis compound is less universal compared to eukaryotes and archaea. oup.com While m²G has been detected in bacterial rRNA and tRNA, it is not found in all species. frontiersin.orgfrontiersin.org For instance, the m²G6 modification is present in the hyperthermophilic eubacterium Thermus thermophilus but is absent in most other bacteria. oup.com While structural studies have suggested the potential for m²G at position 10 in bacterial tRNAs, its actual presence remains largely unconfirmed. frontiersin.orgfrontiersin.org In Aquifex aeolicus, the Trm1 enzyme has been shown to modify G26 to m²G, which can be further methylated. genesilico.pl

| Species | tRNA Position | Key Finding | Reference |

|---|---|---|---|

| Thermus thermophilus | 6 | Confirmed presence of m²G6 in cytoplasmic tRNA. | frontiersin.orgoup.com |

| Aquifex aeolicus | 26, 27 | Trm1 enzyme modifies G26 and G27. | genesilico.pl |

| Escherichia coli | Not specified | m²G is found in rRNA. | medchemexpress.com |

Subcellular Localization of m²G-Modified RNA Molecules

The m²G modification is found on RNA molecules located in distinct subcellular compartments, primarily the cytosol and mitochondria, where it is integral to the function of the local protein synthesis machinery.

In the cytosol of eukaryotic cells, Nthis compound is predominantly found in tRNA molecules. frontiersin.org The modification occurs at several key positions that are important for tRNA folding and stability. frontiersin.org For example, m²G is found at position 10 in the D-arm and position 26 at the junction of the D-arm and the anticodon stem. frontiersin.orgfrontiersin.org In most cytosolic tRNAs, m²G at position 26 serves as an intermediate, being further methylated to N2,N2-dimethylguanosine (m²₂G26) by the TRMT1 enzyme. frontiersin.orgresearchgate.net However, in a few specific cases, such as the initiator tRNA (tRNAiMet), the m²G26 modification is retained without further methylation. researchgate.net

Nthis compound is also a component of mitochondrial tRNAs (mt-tRNAs), which are essential for the translation of proteins encoded by the mitochondrial genome. frontiersin.orgresearchgate.net The TRMT1 enzyme, which modifies cytosolic tRNAs, is also targeted to the mitochondria to install the m²G26 modification on mt-tRNAs. tandfonline.com However, the modification landscape in mitochondria differs from the cytosol. In human mt-tRNAs, the m²G modification is relatively abundant at position 10 (m²G10) in at least 15 mt-tRNA species. nih.gov Furthermore, unlike in the cytosol, the m²G26 modification in most human mt-tRNAs is not further methylated to m²₂G26, indicating distinct regulatory mechanisms between the two compartments. researchgate.net

| Location | Position | Typical State | Key Enzyme | Reference |

|---|---|---|---|---|

| Cytosol | 26 | Mostly a precursor to N2,N2-dimethylguanosine (m²₂G) | TRMT1 | frontiersin.orgresearchgate.net |

| Mitochondria | 26 | Predominantly remains as Nthis compound (m²G) | TRMT1 | tandfonline.comresearchgate.net |

| Cytosol | 10 | Present as m²G | TRMT11 | oup.com |

| Mitochondria | 10 | Present as m²G in at least 15 mt-tRNA species | TRMT61B (predicted) | nih.gov |

Specific RNA Species Containing Nthis compound

The m²G modification is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA). frontiersin.org It has also been detected in other RNA species, such as the U6 small nuclear RNA (snRNA) in higher eukaryotes. frontiersin.org

Transfer RNA (tRNA)

In tRNA molecules, m²G and its doubly methylated derivative, N2,N2-dimethylguanosine (m²₂G), are typically located at the junctions between different structural domains of the tRNA cloverleaf. frontiersin.orgdoaj.orgresearchgate.net These modifications are crucial for tRNA folding, stability, and function. frontiersin.orgdoaj.org

The m²G modification has been identified at several specific positions within the tRNA cloverleaf structure. These positions include 6, 7, 9, 10, 18, 26, 27, 57, and 67. nih.govresearchgate.net The methylation at these sites is performed by site-specific tRNA methyltransferases. nih.gov For instance, the Trm11-Trm112 complex is responsible for methylating guanosine (B1672433) at position 10. nih.govresearchgate.net The locations of these modifications are critical, with those at positions 6 and 7 situated in the acceptor stem, and the one at position 10 at the junction of the acceptor stem and the D-arm, where it can form tertiary interactions. frontiersin.org

Table 1: Documented Positions of Nthis compound (m²G) in the tRNA Cloverleaf Structure

In human cells, the complex formed by THUMP domain-containing protein 3 (THUMPD3) and TRMT112 is responsible for the m²G modification at position 6 in a wide range of tRNAs and specifically at position 7 in tRNA^Trp. tandfonline.com The TRMT11-TRM112 complex specifically mediates the N2-methylation of the guanosine nucleotide at position 10 (m2G10) in various tRNAs. uniprot.org

N2,N2-Dimethylguanosine (m²₂G) is another modified purine (B94841) nucleoside that results from the degradation of tRNA. caymanchem.com This modification, like m²G, is found in tRNAs from all domains of life. frontiersin.org The presence of m²₂G hinders the formation of canonical Watson-Crick base pairing with cytosine but does not affect pairing with uracil. frontiersin.org In archaea, m²G at position 10 can be further methylated to m²₂G10 by the Trm11-Trm112 complex or by Trm11 alone. nih.gov In the cloverleaf structure of tRNA, m²₂G is often found at position 26, at the junction of the D-arm and the anticodon stem. frontiersin.orgplos.org

Ribosomal RNA (rRNA)

Nthis compound is also a component of ribosomal RNA, the structural and catalytic core of the ribosome. oup.comnih.gov

In the bacterial ribosome, specifically in Escherichia coli, there are five nearly universally conserved m²G residues. oup.comnih.gov Three of these are located in the 16S rRNA of the small ribosomal subunit, and two are in the 23S rRNA of the large subunit. oup.comnih.gov These modified nucleotides are clustered in functionally important regions of the ribosome, such as the decoding center, the peptidyltransferase center, and the subunit interface. oup.comresearchgate.net

The specific positions of m²G in E. coli rRNA are:

16S rRNA : G966, G1207, and G1516. oup.comnih.govgenesilico.plgenesilico.pl

23S rRNA : G1835 and G2445. oup.comnih.govgenesilico.plresearchgate.net

Each of these modifications is introduced by a specific methyltransferase enzyme. For example, RsmD methylates G966, RsmC methylates G1207, and RsmJ methylates G1516 in the 16S rRNA. oup.comnih.govgenesilico.pl In the 23S rRNA, RlmG is responsible for the formation of m²G1835, and the RlmKL enzyme (also known as YcbY) catalyzes the formation of m²G2445. oup.comnih.govgenesilico.plebi.ac.uk

Table 2: Positions of Nthis compound (m²G) in E. coli Ribosomal RNA

Table 3: Compound Names Mentioned

Small Nuclear RNA (snRNA)

Nthis compound (m²G) is a post-transcriptional modification found in various types of RNA, including small nuclear RNA (snRNA), which are critical components of the spliceosome machinery responsible for pre-mRNA splicing. frontiersin.org While several snRNAs are known to be heavily modified, m²G has been specifically identified in U6 snRNA. frontiersin.orgfrontiersin.org These modifications can significantly impact the folding and function of the RNA molecules. frontiersin.org For instance, U6 snRNA, a key catalytic component of the spliceosome, contains multiple modified nucleotides, including pseudouridine (B1679824) (Ψ), 2′-O-methylation (Nm), N6-methyladenosine (m⁶A), and Nthis compound (m²G). frontiersin.orgnih.govbiorxiv.orgoup.com The presence of these modifications is believed to enhance base-stacking and base-pairing interactions within the U6 snRNA structure. nih.govoup.com The enzyme class responsible for this modification is known as guanine-(N2)-methyltransferases. frontiersin.org

Detailed research has pinpointed the specific location and functional importance of Nthis compound in U6 snRNA.

Location and Conservation : In humans, m²G is located at position 72 (G72) of the U6 snRNA, which is situated in the catalytic center of the spliceosome. nih.govbiorxiv.org This modification at G72 has been found to be conserved among vertebrates, with studies confirming its presence in humans, mice, and zebrafish. nih.govbiorxiv.orgoup.com However, it was not detected in the fruit fly (Drosophila). nih.govbiorxiv.org The modification appears specific to the major spliceosome, as it is absent in U6atac snRNA, the functional analog in the minor spliceosome. nih.govoup.com The target sequence for this modification in U6 snRNA is AmG-G-A, where the guanosine is the modified nucleotide. frontiersin.org

Enzymatic Regulation : The methyltransferase responsible for creating the m²G72 modification in U6 snRNA has been identified as THUMPD2 (THUMP domain-containing protein 2). nih.govbiorxiv.orgoup.com THUMPD2 acts in concert with an auxiliary protein, TRMT112, to specifically recognize and catalyze the methylation of G72 on U6 snRNA. nih.govbiorxiv.org Knocking out the THUMPD2 gene results in the elimination of the m²G72 modification, which consequently impairs the efficiency of pre-mRNA splicing. nih.govoup.combiorxiv.org

Functional Role : The deposition of m²G at position 72 of U6 snRNA is crucial for promoting efficient pre-mRNA splicing activity in human cells. nih.govbiorxiv.orgoup.com Loss of this modification leads to a decrease in the splicing activity of the spliceosome. nih.gov This demonstrates that epigenetic RNA modifications within the core of the spliceosome play a significant role in regulating global pre-mRNA splicing. biorxiv.orgbiorxiv.org

Table 1: Presence of Nthis compound (m²G) in U6 snRNA Across Different Species

| Species | Presence of m²G in U6 snRNA | Location | Reference |

|---|---|---|---|

| Human (Homo sapiens) | Present | G72 | nih.gov, biorxiv.org |

| Mouse (Mus musculus) | Present | G72 (equivalent) | nih.gov, biorxiv.org |

| Zebrafish (Danio rerio) | Present | G72 (equivalent) | nih.gov, biorxiv.org |

| Fruit Fly (Drosophila melanogaster) | Not Detected | N/A | nih.gov, biorxiv.org |

Messenger RNA (mRNA)

Beyond its presence in non-coding RNAs, Nthis compound has also been identified as a modification within protein-coding messenger RNA (mRNA). frontiersin.orgrsc.orgbiorxiv.org The discovery of m²G and other modifications in mRNA expands the "epitranscriptome," suggesting that, like non-coding RNAs, the function of mRNA can be modulated by chemical alterations. rsc.org These modifications can influence the localization, stability, and translation of mRNAs. rsc.orgnih.govnsf.gov While modifications like N7-methylguanosine (m⁷G) at the 5' cap are well-known, the identification of internal modifications such as m²G points to more complex layers of gene expression regulation. rsc.orgnih.gov

The budding yeast Saccharomyces cerevisiae has been a key model organism for studying RNA modifications. Recent advancements in purification and analytical techniques have enabled the detection of previously uncharacterized modifications in its mRNA.

Detection and Quantification : Using improved mRNA purification pipelines and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have successfully detected and quantified Nthis compound (m²G) in purified S. cerevisiae mRNA samples. rsc.orgbiorxiv.orgnih.govnsf.gov This methodology allows for the analysis of dozens of ribonucleoside variants in a single run, revealing that m²G is present at low to moderate levels. rsc.orgbiorxiv.orgbiorxiv.org Along with m²G, other newly detected modifications in yeast mRNA include 1-methylguanosine (B33566) (m¹G), N2,N2-dimethylguanosine (m²₂G), and 5-methyluridine (B1664183) (m⁵U). rsc.orgbiorxiv.orgnih.gov

Enzymatic and Non-Enzymatic Incorporation : Studies suggest that m²G is incorporated into yeast mRNAs both enzymatically and non-enzymatically. rsc.orgbiorxiv.orgnih.gov The enzyme Trm11 has been identified as one of the methyltransferases responsible for installing this modification into mRNA. rsc.orgbiorxiv.orgnih.gov The presence of m²G in mRNA has been shown to impact translation elongation, where its inclusion in mRNA codons can slow the rate of amino acid addition by the ribosome in a position-dependent manner. rsc.orgbiorxiv.org

Table 2: Summary of Nthis compound (m²G) Detection in S. cerevisiae mRNA

| Finding | Details | Reference |

|---|---|---|

| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | rsc.org, biorxiv.org, nih.gov |

| Identified Enzyme | Trm11 | rsc.org, biorxiv.org, nih.gov |

| Relative Abundance | Low to moderate | rsc.org, nih.gov |

| Functional Impact | Impedes translation elongation in a position-dependent manner | rsc.org, biorxiv.org |

Biosynthesis and Enzymology of N2 Methylguanosine

N2-Methylguanosine Methyltransferases (MTases)

The enzymes responsible for synthesizing m²G are known as Nthis compound methyltransferases (MTases). These enzymes specifically target the exocyclic amino group at the second position (N2) of a guanosine (B1672433) residue within an RNA sequence. frontiersin.orgresearchgate.net

The methylation reaction catalyzed by m²G MTases universally utilizes S-adenosyl-L-methionine (SAM or AdoMet) as the methyl group donor. frontiersin.orgcirad.froup.com SAM is a common cosubstrate in numerous biological methylation reactions, synthesized from adenosine (B11128) triphosphate (ATP) and methionine. mdpi.comwikipedia.org In the formation of m²G, the methyl group from SAM is transferred to the nitrogen atom of the exocyclic amino group of the guanine (B1146940) base. frontiersin.org This reaction yields a methylated guanosine and S-adenosyl-L-homocysteine (SAH) as a byproduct. frontiersin.orgresearchgate.net The role of SAM is central to a vast number of metabolic pathways, where it is the primary donor of methyl groups for the modification of nucleic acids, proteins, and other molecules. mdpi.comcaldic.comnih.gov

The formation of Nthis compound is achieved through a bimolecular nucleophilic substitution (S_N2)-like reaction mechanism. frontiersin.org In this process, the exocyclic N2 atom of the target guanosine acts as the nucleophile. Its nucleophilicity is enhanced by the enzymatic active site, often involving a basic amino acid residue that deprotonates the amino group. frontiersin.org This activated nitrogen atom then performs a nucleophilic attack on the methyl group of the bound SAM molecule. frontiersin.org Concurrently, the bond between the methyl group and the sulfur atom in SAM is cleaved, resulting in the transfer of the methyl group to the guanosine and the release of SAH. frontiersin.org This catalytic strategy is a common feature among SAM-dependent methyltransferases. wikipedia.org

Table 1: Key Steps in the S_N2-like Catalytic Mechanism for m²G Formation

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Substrate Binding | The methyltransferase enzyme binds both the target RNA molecule and the S-adenosyl-L-methionine (SAM) cofactor in its active site. | m²G Methyltransferase, RNA (with target Guanosine), SAM |

| 2. Nucleophile Activation | A basic amino acid residue within the enzyme's active site abstracts a proton from the N2-amino group of the target guanosine, increasing its nucleophilicity. | Guanosine, Basic amino acid residue (e.g., Aspartate) |

| 3. Nucleophilic Attack | The activated N2-nitrogen atom attacks the electrophilic methyl group of the bound SAM molecule. | Activated Guanosine, SAM |

| 4. Methyl Group Transfer | A new bond is formed between the N2-nitrogen and the methyl group, while the bond between the methyl group and the sulfur atom of SAM is broken. This follows an S_N2-like substitution pathway. | Guanosine, SAM |

| 5. Product Release | The products of the reaction, Nthis compound (within the RNA) and S-adenosyl-L-homocysteine (SAH), are released from the enzyme. | Nthis compound, SAH, Methyltransferase |

The majority of SAM-dependent methyltransferases, including those that form m²G, belong to the Class I family of enzymes, which are characterized by a conserved structural core known as the Rossmann fold. frontiersin.orgnih.govnih.govnih.gov This structural motif is adept at binding SAM. The Rossmann-fold MTase (RFM) domain typically consists of a seven-stranded β-sheet flanked by α-helices. nih.govnih.gov Within this domain, a specific pocket binds the SAM molecule, positioning its reactive methyl group for transfer. oup.comnih.gov While most RNA methyltransferases utilize a Rossmann fold, other classes exist, such as the SPOUT superfamily (Class IV), which have a different catalytic domain architecture. nih.govbiorxiv.org The m²G methyltransferases, specifically, are predominantly Rossmann-fold enzymes. frontiersin.orgnih.gov

Specific Methyltransferases and Their Substrates

While the general mechanisms are conserved, specific enzymes are responsible for methylating guanosine at distinct positions within different RNA molecules.

In eukaryotes and some archaea, the enzyme responsible for creating m²G at position 10 of tRNA is not a single protein but a heterodimeric complex. nih.govoup.com This complex consists of a catalytic subunit, TRMT11 (Trm11 in yeast), and an activating partner protein, TRMT112 (Trm112 in yeast). mdpi.commdpi.comnih.gov TRMT112 is considered a "hub" protein as it interacts with and stabilizes several different methyltransferases involved in modifying components of the protein synthesis machinery, including tRNA, rRNA, and translation factors. oup.commdpi.comoup.com The association with TRMT112 is crucial for the stability and enzymatic activity of TRMT11, enhancing both SAM and tRNA binding. nih.govoup.com

The primary and best-characterized function of the TRMT11-TRMT112 complex is the methylation of the guanosine residue at position 10 (G10) in the D-arm of certain tRNAs to form Nthis compound (m²G10). mdpi.comresearchgate.netoup.comnih.gov This modification is found at the junction of the acceptor stem and the D-arm. yeastgenome.org The formation of m²G10 is believed to contribute to the structural stability and proper folding of the tRNA molecule. yeastgenome.org Studies in Saccharomyces cerevisiae have shown that Trm11 is the catalytic subunit performing the methylation, while Trm112 acts as a necessary regulatory subunit. mdpi.comnih.gov The recognition of the tRNA substrate by the complex is highly specific, requiring elements such as the CCA terminus and a standard-sized variable loop for efficient methylation. nih.gov

Table 2: Components and Function of the m²G10 Methyltransferase Complex

| Component | Name in Humans | Name in Yeast | Primary Role |

|---|---|---|---|

| Catalytic Subunit | TRMT11 | Trm11 | Contains the Rossmann-fold methyltransferase domain; binds SAM and catalyzes the methyl transfer to G10 of tRNA. mdpi.comnih.gov |

| Activating Subunit | TRMT112 | Trm112 | Acts as an allosteric activator and stabilizer for the catalytic subunit; enhances SAM and tRNA binding. mdpi.comnih.govoup.com |

| Substrate | Guanosine at position 10 of specific tRNAs | Guanosine at position 10 of specific tRNAs | The target nucleoside for methylation. researchgate.netoup.com |

| Product | Nthis compound at position 10 (m²G10) | Nthis compound at position 10 (m²G10) | The modified nucleoside that contributes to tRNA stability. yeastgenome.org |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nthis compound | m²G |

| S-Adenosyl-L-Methionine | SAM, AdoMet |

| S-Adenosyl-L-Homocysteine | SAH |

| Guanosine | G |

| Adenosine Triphosphate | ATP |

| Methionine | |

| TRMT11 | |

| TRMT112 | |

| Trm11 |

TRMT11-TRMT112 Complex

Role of TRMT112 as a Hub-Protein

TRMT112, a highly conserved small protein, functions as a crucial activator and stabilizer for a variety of methyltransferases (MTases) involved in the modification of RNA and proteins essential for translation. frontiersin.orgmdpi.com It acts as a hub protein, forming complexes with at least seven human MTases, thereby modulating their stability, substrate affinity, and catalytic activity. mdpi.comfrontiersin.org

In the context of Nthis compound synthesis, TRMT112 is indispensable for the function of several key enzymes. It forms heterodimers with catalytic subunits like THUMPD3 and TRMT11. uniprot.orgcellsignal.com For instance, the interaction between TRMT112 and THUMPD3 is necessary to form an active tRNA methyltransferase complex. uniprot.orguniprot.org Similarly, human TRMT11 requires TRMT112 to be active. frontiersin.org This regulatory role extends to the stabilization of its partner MTases; the absence of TRMT112 can lead to reduced levels of TRMT11 and THUMPD3 in human cells. frontiersin.org The interaction between TRMT112 and its partners is often mutually exclusive, highlighting its role in coordinating the modification of different components of the translation machinery. nih.gov

THUMPD3-TRMT112 Complex

The complex formed by THUMP domain-containing protein 3 (THUMPD3) and TRMT112 is a key player in the N2-methylation of guanosine in tRNAs. tandfonline.commaayanlab.cloud THUMPD3 itself is the catalytic subunit, but it is inactive on its own and requires association with TRMT112 to form a functional heterodimeric complex. maayanlab.cloudnih.gov This complex is responsible for a significant portion of tRNA:m²G modifications in eukaryotes. shanghaitech.edu.cn

The THUMPD3-TRMT112 complex recognizes the conserved 3'-CCA end of mature tRNAs, a crucial feature for its substrate binding. maayanlab.cloudnih.gov This recognition is mediated in part by the THUMP domain of THUMPD3. mdpi.com Once bound, the complex catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of guanosine. uniprot.org

The primary function of the THUMPD3-TRMT112 complex is the formation of Nthis compound at position 6 (m²G6) across a wide range of cytoplasmic tRNAs. tandfonline.comuniprot.orgnih.gov In vitro studies have demonstrated that this complex can methylate all 26 tested human cytoplasmic tRNAs that contain a guanosine at the G6 position. maayanlab.cloudnih.gov

In addition to its broad activity on G6, the THUMPD3-TRMT112 complex is also responsible for the methylation of guanosine at position 7 (m²G7) specifically in tRNATrp. uniprot.orgnih.gov The loss of THUMPD3, and consequently the absence of m²G6/7 modifications, leads to impaired global protein synthesis and reduced cell growth, underscoring the importance of these modifications for proper tRNA function. maayanlab.cloudnih.gov

TRMT1

TRNA methyltransferase 1 (TRMT1) is another critical enzyme in the guanosine modification pathway, responsible for the formation of both Nthis compound (m²G) and N2,N2-dimethylguanosine (m²₂G). nih.govnih.gov Unlike the THUMPD3-TRMT112 complex, human TRMT1 can function independently to catalyze these modifications. nih.gov This enzyme is a homolog of the yeast Trm1p and is crucial for the modification of both cytosolic and mitochondrial tRNAs. nih.gov

TRMT1 catalyzes the dimethylation of a single guanine residue, primarily at position 26 of most tRNAs, to form m²₂G. nih.govgenecards.org This modification is achieved using S-adenosyl-L-methionine as the methyl group donor. genecards.org The m²₂G modification installed by TRMT1 is abundant in mammalian tRNAs and plays a significant role in promoting global protein synthesis and maintaining cellular redox homeostasis. nih.govelifesciences.orgelifesciences.org The presence of m²₂G at position 26 is thought to act as a molecular hinge, contributing to the correct folding and stability of the tRNA structure. tandfonline.com

The primary target of TRMT1 in the cytoplasm is the guanosine at position 26 (G26) of tRNAs. tandfonline.comnih.gov The enzyme is responsible for modifying nearly all known cytoplasmic tRNAs that contain a G26. nih.gov In higher eukaryotes, most of these cytoplasmic tRNAs are modified to m²₂G26. nih.govsciengine.com The loss of TRMT1 function leads to a complete absence of m²₂G26 formation, which can result in neurological disorders. nih.gov

TRMT1 also localizes to the mitochondria and is responsible for modifying mitochondrial tRNAs (mt-tRNAs) at position 26. nih.govtandfonline.comresearchgate.net However, the modification pattern in mitochondria differs from that in the cytoplasm. While TRMT1 predominantly creates m²₂G26 in cytosolic tRNAs, in mitochondria, most of its targets are modified to Nthis compound (m²G26). frontiersin.orgnih.gov Only mitochondrial tRNAIle has been found to contain the m²₂G26 modification, while other TRMT1 mitochondrial targets carry m²G26. frontiersin.org This substrate-dependent activity of TRMT1 explains the distinct distribution of m²G and m²₂G modifications between cytoplasmic and mitochondrial tRNAs. nih.govsciengine.com

TRMT1L (Paralog of TRMT1)

TRMT1L is a paralog of the N2,N2-dimethylguanosine (m²,²G) methyltransferase TRMT1, and both enzymes share a conserved methyltransferase domain. biorxiv.orgnih.gov While human TRMT1 is primarily responsible for creating the m²,²G modification at position 26 in both cytosolic and mitochondrial tRNAs, the precise function and targets of TRMT1L have been less clear. biorxiv.orgnih.gov Recent research has identified TRMT1L as the enzyme that catalyzes the m²,²G modification at position 27 in tyrosine tRNAs. nih.gov

Although its main activity appears to be dimethylation, some evidence suggests a potential role for TRMT1L in Nthis compound (m²G) formation. A study involving the knockout of TRMT1L reported a modest, though not statistically significant, decrease in m²G levels within a specific small RNA fraction (70-110 nucleotides). biorxiv.org Furthermore, the synthesis of another distinct tRNA modification, 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U), by the enzyme DTWD1 is dependent on the presence of TRMT1L. tandfonline.com This dependency appears to be independent of TRMT1L's methyltransferase activity, suggesting a structural or binding role in facilitating other modifications. tandfonline.com

THUMPD2

THUMP domain-containing protein 2 (THUMPD2) has been identified as an active Nthis compound (m²G) methyltransferase. oup.commbexc.de It functions as part of a complex with the multifunctional methyltransferase subunit TRMT112, which acts as an activator. oup.comnih.gov The identification of THUMPD2's function helped to assign a responsible enzyme for a previously "orphan" modification in the U6 small nuclear RNA (snRNA). oup.commbexc.de

Research has conclusively shown that THUMPD2 directly associates with the U6 snRNA, which is a core catalytic component of the spliceosome. oup.comgenenames.org THUMPD2 is responsible for installing the m²G modification at guanosine 72 (G72) of U6 snRNA. nih.govgenenames.org This modification is conserved among vertebrates and plays a significant role in promoting the efficiency of pre-mRNA splicing. nih.govgenenames.org The depletion of THUMPD2 in human cells results in the complete loss of the m²G72 modification on U6 snRNA, leading to impaired pre-mRNA splicing activity and subsequent changes in thousands of alternative splicing events. nih.govgenenames.org The enzyme specifically recognizes structural elements and sequences unique to U6 snRNA to ensure the precise methylation of the G72 residue. nih.govgenenames.org

Ribosomal Guanine-(N2)-Methyltransferases (e.g., RsmC)

In bacteria, a family of enzymes known as ribosomal guanine-(N2)-methyltransferases is responsible for the formation of m²G in ribosomal RNA (rRNA). nih.govresearchgate.net These modifications are clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyltransferase center. researchgate.net

An exemplary member of this family is Ribosomal RNA small subunit methyltransferase C (RsmC). nih.gov In Escherichia coli, RsmC specifically methylates the guanine at position 1207 (G1207) in the 16S rRNA, a component of the small (30S) ribosomal subunit. researchgate.netuniprot.org Other related enzymes in E. coli include RsmD, which targets G966 of the 16S rRNA, and RlmG and RlmL, which are responsible for methylating G1835 and G2445 in the 23S rRNA of the large subunit, respectively. nih.govresearchgate.net These enzymes exhibit different substrate requirements; some recognize and modify naked rRNA, while others act on fully or partially assembled ribosomal subunits. nih.govresearchgate.net The rRNA-specific guanine-N2 methyltransferase RsmC is noted for being limited to a single round of methylation. oup.com

Table 1: Key m²G Methyltransferases and Their Functions

| Enzyme | Organism/Family | Primary Substrate | Target Position | Function |

|---|---|---|---|---|

| TRMT1L | Human | Tyrosine tRNA (for m²,²G) | G27 (m²,²G) | Catalyzes N2,N2-dimethylguanosine; potential minor role in m²G. biorxiv.orgnih.gov |

| THUMPD2 | Human | U6 snRNA | G72 | Essential for pre-mRNA splicing efficiency. oup.comnih.govgenenames.org |

| RsmC | Bacterial | 16S rRNA | G1207 | Ribosome function and biogenesis. nih.govresearchgate.netuniprot.org |

| RsmD | Bacterial | 16S rRNA | G966 | Ribosome function and biogenesis. nih.govresearchgate.net |

| RlmG | Bacterial | 23S rRNA | G1835 | Ribosome function and biogenesis. nih.govresearchgate.net |

| RlmL | Bacterial | 23S rRNA | G2445 | Ribosome function and biogenesis. nih.govresearchgate.net |

Regulation of m²G Methyltransferase Activity

The activity of m²G methyltransferases (MTases) is tightly controlled through various mechanisms to ensure the precise modification of their target RNAs. This regulation involves allosteric activation by partner proteins and sophisticated substrate recognition strategies that ensure specificity.

Allosteric Regulation by TRMT112

Human TRMT112 is a small, evolutionarily conserved protein that functions as a master allosteric regulator for a network of methyltransferases. oup.comfrontiersin.orgmdpi.com It does not possess catalytic activity itself but is essential for the stability and function of its partner enzymes. mdpi.com Several m²G MTases, including TRMT11, THUMPD3, and THUMPD2, have been identified as direct partners of TRMT112. oup.commbexc.deresearchgate.net

TRMT112 forms a stable heterodimer with its partner MTase, an interaction that enhances the partner's solubility and metabolic stability within the cell. mdpi.com This interaction is critical for enzymatic function; for example, the THUMPD2-TRMT112 complex is required for the methylation of U6 snRNA. nih.govresearchgate.net Structural studies have shown that TRMT112 binding can trigger a conformational change in the MTase partner, which in turn increases the binding affinity for the methyl donor, S-adenosyl-L-methionine (SAM). frontiersin.orgmdpi.com This mechanism ensures that the methyltransferase is fully active only when complexed with its regulatory subunit.

Substrate Recognition Mechanisms by MTases

Nthis compound MTases employ highly specific structure-based mechanisms to recognize their RNA substrates, which contrasts with enzymes that recognize simple, linear sequence motifs. frontiersin.org This recognition is often mediated by distinct RNA-binding domains, such as the THUMP (thiouridine synthases, RNA methylases and pseudouridine (B1679824) synthases) domain, which frequently accompanies the catalytic domain. frontiersin.org

The THUMP domain functions as an RNA-binding module that helps anchor the enzyme to the correct substrate. frontiersin.org In the context of tRNA modification, the THUMP domain can act as a "molecular ruler" by binding to the acceptor stem and specifically recognizing the 3'-ACCA tail of the tRNA. oup.comnih.gov This positions the catalytic Rossmann-fold methyltransferase (RFM) domain precisely over the target nucleotide in a different region of the tRNA. nih.gov

For non-tRNA substrates like U6 snRNA, the recognition mechanism is similarly based on structure. THUMPD2 explicitly recognizes specific sequences and structural elements unique to U6 snRNA to catalyze the methylation of G72. nih.govgenenames.org The catalytic domains of these m²G MTases are themselves characterized by a highly conserved signature sequence motif, [D/N/S]-P-[P/I]-[F/Y/W/H], which is essential for the chemical reaction of methyl group transfer from SAM to the guanosine base. frontiersin.org

Table 2: Regulatory Mechanisms of m²G Methyltransferases

| Regulatory Mechanism | Description | Key Molecules Involved | Example |

|---|---|---|---|

| Allosteric Activation | A non-catalytic protein binds to the methyltransferase to enhance its stability and enzymatic activity. | TRMT112, S-adenosyl-L-methionine (SAM) | TRMT112 forms a complex with THUMPD2, activating it to methylate U6 snRNA. oup.comnih.gov |

| Substrate Recognition | Specific RNA-binding domains recognize structural features of the target RNA, ensuring precise modification. | THUMP domain, Acceptor stem, 3'-ACCA end | The THUMP domain of tRNA MTases binds the acceptor stem, positioning the catalytic domain correctly. oup.comnih.gov THUMPD2 recognizes specific structural features of U6 snRNA. nih.govgenenames.org |

Dynamic Regulation of m²G Stoichiometries

The modification of RNA with Nthis compound (m²G) is not a static process; rather, its levels are dynamically regulated in response to a variety of internal and external cellular signals. frontiersin.orgfrontiersin.org This dynamic regulation suggests that m²G plays a crucial role in cellular adaptation and response to environmental changes. core.ac.uk The stoichiometry of m²G—the proportion of guanosine sites that are methylated—can be modulated under different conditions, indicating a sophisticated layer of gene expression control. frontiersin.orgfrontiersin.org

Recent research has revealed that tRNA modifications, once considered constant, can be partial and are subject to dynamic changes. nih.gov Cellular stress, in particular, has emerged as a significant driver of this reprogramming of tRNA modifications. core.ac.uk Environmental stressors can lead to widespread changes in the epitranscriptome, which includes alterations in m²G levels, and can also affect the expression of the enzymes responsible for these modifications. researchgate.netmanchester.ac.uk

Studies across different organisms have highlighted the responsive nature of m²G levels to specific stimuli. For instance, in yeast, exposure to oxidative stress induced by hydrogen peroxide resulted in a notable decrease in the level of m²G in tRNA. oup.com Conversely, research on mice has shown that a high-fat diet leads to a significant increase in m²G levels within sperm-derived tRNA fragments (tRFs), hinting at a potential role for this modification in the intergenerational transmission of metabolic information. frontiersin.orgoup.com

In plants, the dynamic regulation of tRNA modifications is also linked to stress responses. Alterations in modifications at the wobble position of tRNA anticodons can enhance the translation of proteins critical for managing stress. nih.gov This adaptability is crucial for sessile organisms that must continually adjust to their environment. annualreviews.org

The enzymes that install the m²G modification are central to its dynamic regulation. The activity and expression of methyltransferase complexes, such as THUMPD3-TRMT112 and TRMT11-TRMT112, are key points of control. nih.govnih.gov For example, the TRMT112 protein acts as an allosteric regulator for several methyltransferases, influencing their stability and activity. nih.gov

The following table summarizes key research findings on the dynamic regulation of m²G stoichiometries in response to various conditions.

| Organism/System | Condition/Stress | Observed Change in m²G Stoichiometry | Affected RNA | Reference |

| Yeast (Saccharomyces cerevisiae) | Oxidative Stress (H₂O₂) | Decrease | tRNA | oup.com |

| Human Cells | Cellular Stress | Reprogramming of modifications | tRNA | core.ac.uk |

| Mice | High-Fat Diet | Increase | Sperm tRFs | frontiersin.orgoup.com |

| Plants | Environmental Stress | Alterations in modifications | tRNA | nih.gov |

| Human Cells | Nutrient Deprivation | Dynamic Regulation | tRNA | biorxiv.org |

| Human Cells | DNA Damage | Dynamic Regulation | tRNA | biorxiv.org |

This body of evidence underscores that the stoichiometry of m²G is not fixed but is instead a tunable feature of the epitranscriptome, allowing cells to fine-tune gene expression and mount adaptive responses to a changing environment. frontiersin.org

Functional Roles of N2 Methylguanosine in Rna Biology

Influence on RNA Structure and Folding

Modifications located in the core of the tRNA, particularly at the interface between the D- and TΨC-arms, are critical for influencing the tertiary fold. nih.gov N2-methylguanosine, often found at key positions like G10, contributes to the correct three-dimensional architecture. researchgate.netresearchgate.net The addition of a hydrophobic methyl group can stabilize local interactions, such as those within the D-loop, which helps to correctly orient the different arms of the tRNA, thereby ensuring its proper L-shaped conformation. researchgate.netresearchgate.net The modification at position 26, often dimethylated to N2,N2-dimethylguanosine (m22G), is particularly important for preventing alternative, non-functional folding pathways by ensuring specific base-pairing interactions that define the core structure. nih.govresearchgate.net

The m2G modification at position 10 (m2G10) is located within the D-loop region. researchgate.net Research suggests that the hydrophobic character of the methyl group introduced at this position might serve to stabilize the D-loop structure. researchgate.netresearchgate.net This stabilization is achieved through favorable hydrophobic interactions within the tightly packed core of the tRNA. The single methyl group on the N2 atom of G10 does not interfere with the formation of the G10-C25-G45 base triple, a key tertiary interaction, but rather enhances the local structural integrity of the D-arm region. nih.govresearchgate.netresearchgate.net

Modulation of Base-Pairing Properties

The addition of a methyl group to the N2 position of guanosine (B1672433) alters its hydrogen bonding capabilities and steric profile, thereby modulating its base-pairing interactions. frontiersin.orgnih.gov However, unlike more disruptive modifications, monomethylation at this position retains significant pairing versatility. frontiersin.org Thermodynamic studies have shown that the substitution of guanosine with Nthis compound is largely iso-energetic, meaning it does not significantly increase or decrease the stability of a standard RNA duplex. nih.govoup.com The methyl group's orientation, either s-cis (pointing toward N1) or s-trans (pointing toward N3), is flexible and adapts to the specific base-pairing context. frontiersin.orgoup.com

Nthis compound can form a canonical Watson-Crick base pair with cytidine (C), similar to an unmodified guanosine. frontiersin.org In this configuration, the methyl group adopts the s-trans rotamer to avoid steric clash, placing it in the minor groove of the RNA double helix. frontiersin.orgoup.comresearchgate.net This pairing involves the standard three hydrogen bonds characteristic of a G-C pair. wikipedia.org Studies have demonstrated that the presence of the methyl group has a negligible effect on the stability of the m2G-C pair compared to a standard G-C pair in an RNA duplex. oup.comresearchgate.net

| Base Pair | Relative Stability | Methyl Group Orientation |

| G-C | Standard | N/A |

| m2G-C | Iso-energetic with G-C oup.comresearchgate.net | s-trans frontiersin.orgoup.comresearchgate.net |

A key feature of Nthis compound is its ability to participate in non-canonical base pairings, which are crucial for forming and stabilizing the complex tertiary structures of RNA. frontiersin.orgwikipedia.orgnih.gov

Pairing with Uridine (U): Nthis compound can form a "wobble" base pair with uridine. frontiersin.orgoup.com In this m2G•U pairing, the exocyclic methylamine group is not involved in hydrogen bonding, allowing for free rotation around the C2-N2 bond. oup.comresearchgate.net Consequently, the methyl group can adopt either the s-cis or s-trans conformation. frontiersin.orgoup.comresearchgate.net This pairing has been observed to be modestly more stable (by about 0.3 kcal/mol) than a standard G•U wobble pair when located at an internal position in an RNA duplex. nih.gov

Pairing with Adenosine (B11128) (A): Nthis compound can also form a non-canonical sheared base pair with adenosine (A). frontiersin.orgoup.com For this m2G•A interaction to occur, the methyl group is required to be in the s-cis orientation. frontiersin.orgoup.comresearchgate.net This type of pairing is important in specific structural motifs, such as GNRA tetraloops, although studies show that substituting G with m2G in these loops does not alter their stability. oup.com

| Non-Canonical Pair | Pairing Type | Required/Possible Methyl Orientation |

| m2G•U | Wobble frontiersin.orgoup.com | s-cis or s-trans frontiersin.orgoup.comresearchgate.net |

| m2G•A | Sheared frontiersin.orgoup.com | s-cis frontiersin.orgoup.comresearchgate.net |

Modulation of Base-Pairing Properties

Distinction between m²G and m²₂G Effects on Base-Pairing

The methylation of the exocyclic amino group of guanine (B1146940) to form Nthis compound (m²G) or N2,N2-dimethylguanosine (m²₂G) has distinct consequences for RNA base-pairing. Mono-methylation to m²G does not disrupt the canonical Watson-Crick base-pairing with cytosine (C). frontiersin.org In an m²G-C pair, the methyl group is oriented in the s-trans conformation. frontiersin.orgoup.com This modification is considered isoenergetic with an unmodified guanosine-cytosine (G-C) pair, meaning it does not significantly alter the stability of the RNA duplex. nih.govnih.gov

Nthis compound can also form non-canonical base pairs with uracil (U) and adenine (A). frontiersin.org In the case of an m²G•U wobble pair, the methyl group can adopt either the s-cis or s-trans conformation. oup.com When pairing with adenine, it typically forms a sheared m²G•A pair, which requires the methyl group to be in the s-cis conformation. frontiersin.orgoup.com

In contrast, the dual methylation that forms m²₂G significantly alters base-pairing capabilities. The presence of two methyl groups at the N2 position eliminates the ability of this nitrogen to act as a hydrogen bond donor, which hinders the formation of a canonical Watson-Crick pair with cytosine. frontiersin.orgnih.govnih.gov However, since the N2 position is not involved in non-canonical base pairing, m²₂G can still pair with adenine and uracil. frontiersin.org Notably, the dimethylation influences the geometry of the G:A pair, favoring a more stable imino-hydrogen bonded conformation over the sheared conformation often seen with unmodified G:A pairs. frontiersin.orgnih.gov This is due to a potential steric clash between a methyl group and the major groove edge of adenine in the sheared arrangement. nih.gov

| Modified Guanosine | Pairing with Cytosine (C) | Pairing with Uracil (U) | Pairing with Adenine (A) | Effect on G:A Pairing Mode |

|---|---|---|---|---|

| Nthis compound (m²G) | Forms stable Watson-Crick pair | Forms wobble pair | Forms sheared pair | No significant change |

| N2,N2-Dimethylguanosine (m²₂G) | Disrupts Watson-Crick pairing | Pairing is possible | Pairing is possible | Favors imino-hydrogen bonded form over sheared form |

Prevention of Aberrant Base-Pairings

The modification of guanosine to N2,N2-dimethylguanosine plays a crucial role in preventing the formation of incorrect or aberrant base pairs, thereby ensuring the correct folding of transfer RNA (tRNA). frontiersin.org In eukaryotic tRNAs, m²₂G is commonly found at position 26, where it pairs with adenosine at position 44. nih.govnih.gov

The presence of m²₂G at this position is thought to prevent the misfolding of tRNAs into inactive conformations. nih.gov Specifically, it can prevent G26 from incorrectly pairing with other nucleotides, such as C11, which would lead to an alternative, non-functional tRNA structure. researchgate.net By precluding Watson-Crick pairing with cytosine, m²₂G26 helps to stabilize the crucial hinge region between the D-arm and the anticodon-loop, contributing to the correct L-shaped tertiary structure of the tRNA. researchgate.net This function has led to the consideration of the enzyme responsible for this modification, tRNA-m²₂G26-methyltransferase, as an RNA chaperone. nih.govvanderbilt.edu In some hyperthermophilic archaea, the dimethylation of G10 is proposed to be important for ensuring correctly folded tRNAs at high temperatures by impeding the formation of aberrant base pairings. frontiersin.org

Role in tRNA Functionality

Impact on tRNA Stability

While RNA modifications are generally important for the folding and stability of tRNAs, the direct contribution of Nthis compound to the thermodynamic stability of RNA structures appears to be minimal. frontiersin.org Studies have shown that the substitution of guanosine with m²G is largely isoenergetic, meaning it does not significantly increase or decrease the stability of an RNA duplex or a GNRA tetraloop. nih.govnih.gov A minor stabilizing effect has been observed in the context of an internal m²G•U pair. nih.gov The stabilizing effect of the hydrophobic methyl group may be offset by a slight destabilization due to the loss of rotational entropy. frontiersin.org

Influence on Codon-Anticodon Interactions

Modified nucleosides within the anticodon loop of tRNA are known to be critical for ensuring the specificity and fidelity of the interaction between the tRNA's anticodon and the messenger RNA's (mRNA) codon. frontiersin.org Nthis compound is typically found in other regions of the tRNA, such as the D-arm and the acceptor stem, rather than the anticodon loop itself. frontiersin.orgresearchgate.net

Effects on Global Protein Synthesis

Research has identified the methyltransferases TRMT11 and THUMPD3 as responsible for the formation of m2G at positions 10 and 6 of tRNAs, respectively nih.govoup.com. Studies have shown that the lack of either of these enzymes, and consequently the absence of m2G at these positions, can negatively impact protein synthesis. Notably, the effects of these modifications are synergistic; the simultaneous absence of m2G at both positions 6/7 and 10 results in a more significant disruption of protein synthesis than the absence of a single modification nih.govoup.com. While the absence of these m2G modifications in tRNAs impairs protein synthesis, it does not appear to significantly affect the stability, folding, or aminoacylation of the substrate tRNAs nih.gov.

Beyond its role in tRNA, the presence of Nthis compound within mRNA codons has also been shown to influence translation. Studies using reconstituted translation systems have revealed that the introduction of m2G into mRNA codons can impede the rate of amino acid addition during the elongation phase of protein synthesis researchhub.comrsc.org. This suggests that the ribosome encounters and is affected by this modification, which can slow down the process of peptide chain elongation.

| Condition | Effect on Global Protein Synthesis | Associated Enzymes |

|---|---|---|

| Absence of m2G at position 10 in tRNA | Impaired protein synthesis | TRMT11 |

| Absence of m2G at position 6 in tRNA | Impaired protein synthesis | THUMPD3 |

| Simultaneous absence of m2G at positions 6/7 and 10 in tRNA | Synergistically impaired protein synthesis | TRMT11 and THUMPD3 |

| Presence of m2G in mRNA codons | Impedes translation elongation | Not applicable |

Involvement in Ribosomal Function

While direct evidence specifically detailing the role of Nthis compound in fine-tuning tRNA binding to the ribosomal P-site is still emerging, the location of this modification in the tRNA structure suggests a potential influence. The P-site, or peptidyl-tRNA site, is a critical binding site on the ribosome where the growing polypeptide chain is held. The precise positioning and stability of the tRNA within this site are crucial for efficient peptide bond formation.

The role of Nthis compound in the direct stabilization of ribosomal RNA (rRNA) secondary structure appears to be limited. Thermodynamic studies have shown that substituting guanosine with Nthis compound in RNA duplexes is iso-energetic, meaning it does not significantly increase or decrease the stability of the RNA helix nih.gov. This suggests that the primary function of m2G is likely not to provide substantial stabilization to the secondary structures of rRNA.

Contributions to Cellular Processes

Nthis compound modifications in tRNA have a demonstrable impact on cell proliferation, particularly in the context of cancer. The absence of m2G in tRNAs, resulting from the knockout of the methyltransferases TRMT11 and THUMPD3, has been shown to affect the proliferation of HCT116 colon cancer cells nih.gov.

While the knockout of either TRMT11 or THUMPD3 alone in HCT116 cells does not significantly perturb cell growth, the simultaneous knockout of both enzymes leads to a notable impairment in cellular proliferation frontiersin.org. This indicates a cooperative function of m2G modifications at positions 6/7 and 10 in supporting optimal cell growth. The decreased proliferation rate in cells lacking these modifications is likely a consequence of the defects in protein synthesis that arise from the absence of m2G in tRNAs frontiersin.org.

| Cell Line | Genetic Modification | Effect on Cell Proliferation |

|---|---|---|

| HCT116 (Colon Cancer) | TRMT11 Knockout | No significant perturbation |

| HCT116 (Colon Cancer) | THUMPD3 Knockout | No significant perturbation |

| HCT116 (Colon Cancer) | TRMT11 and THUMPD3 Double Knockout | Significantly impaired proliferation |

| HEK293T | THUMPD3 Knockout | Mildly reduced growth rate |

Emerging evidence suggests a dynamic role for Nthis compound in the cellular response to stress. tRNA modifications are increasingly recognized as a critical component of the adaptive response to various cellular stresses, including oxidative stress frontiersin.orgnih.gov. The levels of m2G in tRNAs appear to be dynamically regulated, indicating that this modification may be involved in cellular adaptation to changing environmental conditions frontiersin.org.

A lack of certain tRNA methylations has been linked to increased sensitivity to oxidative stress. For example, the absence of NSun2-mediated RNA methylation can lead to the accumulation of 5' tRNA-derived small RNA fragments, which in turn can inhibit protein synthesis and trigger apoptotic cell death in response to oxidative stress induced by sodium arsenite or UV nih.gov. This highlights the protective role of tRNA modifications in maintaining tRNA integrity and function during stress conditions. While not directly focused on m2G, these findings support the broader concept that proper tRNA modification is crucial for stress tolerance. The dynamic regulation of m2G suggests its involvement in these protective pathways, helping cells to manage and respond to stressful stimuli.

Pre-mRNA Splicing (via THUMPD2)

Nthis compound is a critical modification in the context of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. This function is mediated through the methyltransferase THUMPD2, which specifically targets the U6 snRNA, a core component of the spliceosome's catalytic center. nih.govnih.gov

Recent research has identified THUMPD2 as the "writer" enzyme responsible for installing the m2G modification at position 72 of U6 snRNA (U6-m2G72). nih.gov This modification is conserved among vertebrates and is crucial for the efficient functioning of the spliceosome. The absence of THUMPD2 leads to the elimination of the U6-m2G72 modification, which in turn impairs the pre-mRNA splicing activity of the spliceosome. nih.gov

Studies using human cell lines, such as HCT116 colon cancer cells, have demonstrated that the depletion of THUMPD2 results in thousands of altered alternative splicing events. nih.gov This indicates that the m2G modification on U6 snRNA is not merely a structural feature but plays an active role in fine-tuning the splicing process. The widespread changes in splicing patterns upon loss of U6-m2G72 suggest that this modification is important for global pre-mRNA splicing regulation. nih.gov Furthermore, the aberrant splicing caused by the lack of THUMPD2 can trigger the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons. nih.gov This highlights the importance of THUMPD2-mediated m2G modification in maintaining the fidelity of gene expression.

| Enzyme | Target RNA | Position of Modification | Cellular Process Affected | Consequence of Depletion |

| THUMPD2 | U6 snRNA | G72 | Pre-mRNA Splicing | Impaired splicing activity, altered alternative splicing, activation of NMD |

Reverse Transcription (Dynamic Barrier)

The presence of modified nucleosides in an RNA template can pose a challenge to the processivity of reverse transcriptase enzymes. Nthis compound can act as a barrier to reverse transcription, causing the enzyme to pause or stall.

While the closely related modification N2,N2-dimethylguanosine (m22G) is known to strongly block reverse transcriptase progression, Nthis compound also influences this process. researchgate.netfrontiersin.org Research has shown that reverse transcriptase pauses at N2-methylguanine during the in vitro transcription of Escherichia coli 16S ribosomal RNA. researchgate.net This pausing effect suggests that the methyl group on the guanine base interferes with the enzyme's active site, likely by altering the conformation of the RNA template or affecting the base-pairing interactions required for cDNA synthesis.

The concept of a "dynamic barrier" implies that the impediment to reverse transcription is not necessarily an absolute block but rather a point of increased pausing or dissociation of the enzyme. The efficiency of read-through can be influenced by the specific sequence context and the particular reverse transcriptase used. This characteristic is utilized in some RNA sequencing techniques to detect the presence and location of RNA modifications. The stalling of reverse transcriptase at a modified site results in truncated cDNA products, which can then be identified and mapped. While m22G provides a more definitive stop, the pausing induced by m2G can also serve as a signature for its presence, contributing to the broader understanding of the epitranscriptome. researchgate.netfrontiersin.org

| Modification | Effect on Reverse Transcriptase | Mechanism |

| Nthis compound (m2G) | Pausing/Stalling | Interference with enzyme active site and/or base-pairing |

| N2,N2-Dimethylguanosine (m22G) | Strong Block | Disruption of canonical base-pairing |

Cellular Growth and Fitness

Nthis compound modifications in non-coding RNAs, particularly tRNAs and snRNAs, are important for optimal cellular proliferation and fitness. nih.gov The absence of these modifications has been shown to impair protein synthesis and negatively affect cell growth. nih.gov

The impact on translation is a likely contributor to the observed defects in cellular growth. Although the absence of these m2G modifications does not appear to significantly affect the stability, folding, or aminoacylation of the substrate tRNAs, it does affect the efficiency of the translation process itself. nih.gov For instance, the absence of THUMPD3 can lead to an accumulation of monosomes (80S ribosomes), which may indicate a stalling of translation. nih.gov These findings underscore the critical role of m2G modifications in fine-tuning the translational machinery to support robust cellular growth and proliferation. nih.govnih.gov

| Depleted Enzyme(s) | Affected RNA and Position | Impact on Protein Synthesis | Impact on Cell Proliferation |

| TRMT11 | tRNA (position 10) | Impaired | Affected |

| THUMPD3 | tRNA (position 6) | Impaired | Affected |

| TRMT11 and THUMPD3 | tRNA (positions 10 and 6) | Impaired | Significantly Impaired |

Methodologies for Detection and Analysis of N2 Methylguanosine

Computational Prediction Tools for m²G Sites

Given the experimental challenges in detecting m²G sites, computational prediction tools have become essential for identifying potential modification sites in a time and labor-efficient manner. nih.govresearchgate.net

One prominent approach in the computational prediction of m²G sites involves the use of machine learning algorithms, particularly Random Forest (RF). nih.govresearchgate.netnih.govfrontiersin.org RF is an ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes of the individual trees, making it robust for classification tasks in bioinformatics. researchgate.netnih.govfrontiersin.org

A notable predictor, RFhy-m2G, was developed specifically to identify m²G modification sites across different species. nih.govresearchgate.netmalab.cn This tool is built upon a combination of hybrid features and a Random Forest classifier. nih.govresearchgate.net The use of hybrid features, which integrate various types of sequence information, has been shown to improve the performance of prediction models for biological sequences. researchgate.net The RFhy-m2G model demonstrated high accuracy in both five-fold cross-validation and independent testing, suggesting its potential as a reliable tool for m²G site prediction. nih.govresearchgate.netresearchgate.net

The success of computational predictors like RFhy-m2G lies in the sophisticated features extracted from the RNA sequences surrounding potential modification sites. nih.govresearchgate.net These features aim to capture the essential properties that distinguish m²G sites from non-m²G sites. Key features employed include:

Enhanced Nucleic Acid Composition (ENAC) : This feature considers the frequency of k-mers (short nucleotide subsequences) in the RNA sequence, providing information about the local sequence context.

Pseudo Dinucleotide Composition (PseDNC) : PseDNC incorporates not only the local dinucleotide frequency but also the physicochemical properties of the nucleotides, offering a more comprehensive representation of the sequence. nih.govresearchgate.net

Nucleotide Pair Position Specificity (NPPS) : This feature captures the positional information of nucleotide pairs within the sequence, which can be crucial for recognizing specific modification motifs. nih.govresearchgate.netmdpi.com

By fusing these different feature types—encompassing primary sequence-derived properties, physicochemical characteristics, and position-specific information—a more accurate and robust prediction model can be built. nih.govresearchgate.net To handle the potential redundancy in these hybrid features, feature selection algorithms like Max-Relevance-Max-Distance (MRMD) are often employed to select the most informative features, further enhancing prediction performance. nih.govresearchgate.netresearchgate.net

The foundation of many m²G prediction tools lies in the analysis of sequence-derived features and the use of position-specific scoring matrices (PSSMs). frontiersin.orgresearchgate.net These computational methods analyze the nucleotide sequences flanking a potential modification site to identify patterns or motifs associated with m²G. frontiersin.org

Several computational tools have been developed that rely on nucleoside chemical properties, various sequence-derived features, and PSSMs to predict m²G sites. frontiersin.orgresearchgate.net For example, the iRNA-m2G predictor utilizes nucleotide chemical properties and accumulated nucleotide frequency to encode RNA sequences for the identification of m²G sites in eukaryotic transcriptomes. researchgate.netresearchgate.net Such models are often trained on benchmark datasets of experimentally verified m²G sites and validated through rigorous testing methods like the jackknife test and cross-species validation to ensure their robustness and stability. researchgate.net

The analysis of position-specific nucleotide biases has revealed that certain nucleotides are enriched or depleted at specific positions around m²G sites, and these patterns can differ between species. researchgate.net This information is critical for constructing accurate PSSMs and developing effective prediction models.

In Vitro Enzymatic Assays for Methyltransferase Activity

In vitro enzymatic assays are crucial for confirming the methyltransferase activity of specific enzymes responsible for m²G formation and for studying their substrate specificity. nih.govcirad.frnih.gov These assays typically involve incubating a purified recombinant enzyme with a specific RNA substrate and a methyl group donor, most commonly S-adenosyl-L-methionine (SAM). nih.govcirad.frnih.gov